Home > Products > Screening Compounds P8713 > Barnidipine-d5 (hydrochloride)
Barnidipine-d5 (hydrochloride) -

Barnidipine-d5 (hydrochloride)

Catalog Number: EVT-10953821
CAS Number:
Molecular Formula: C27H30ClN3O6
Molecular Weight: 533.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Barnidipine-d5 (hydrochloride) is a deuterated form of barnidipine, a calcium channel blocker primarily used to treat hypertension. The compound is utilized as an internal standard for the quantification of barnidipine in various analytical methods, including gas chromatography and liquid chromatography coupled with mass spectrometry. Its molecular formula is C27H24D5N3O6HClC_{27}H_{24}D_5N_3O_6\cdot HCl with a molecular weight of approximately 533.0 g/mol. Barnidipine-d5 is characterized by its high purity (>99%) and is soluble in solvents like dimethyl sulfoxide and methanol .

Source and Classification

Barnidipine-d5 is categorized under dihydropyridine calcium channel blockers, a class of medications that inhibit calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound has been recognized for its pharmacological properties and is often referenced in clinical research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of barnidipine-d5 involves the incorporation of deuterium atoms into the barnidipine structure, typically achieved through the use of deuterated reagents or solvents. One common method includes:

  1. Esterification: Utilizing deuterated methanol during the esterification step to incorporate deuterium into the final product.
  2. High-Performance Liquid Chromatography (HPLC): Employed for purification, ensuring high yield and purity of the synthesized compound.

Industrial production mirrors laboratory synthesis but on a larger scale, optimizing reaction conditions to maximize yield while maintaining purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of barnidipine-d5 features a dihydropyridine ring system with several functional groups including carboxylic acid derivatives and nitrophenyl moieties. The structural representation can be summarized as follows:

  • Molecular Formula: C27H24D5N3O6HClC_{27}H_{24}D_5N_3O_6\cdot HCl
  • Molecular Weight: 533.0 g/mol
  • InChI Key: XEMPUKIZUCIZEY-MWQBNHTBSA-N
  • SMILES Notation: CC1=C(C(O[C@@H]2CN(CC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])CC2)=O)C@HC4=CC(N+... =O)=CC=C4.Cl .

This complex structure contributes to its pharmacological activity as a selective calcium channel blocker.

Chemical Reactions Analysis

Reactions and Technical Details

Barnidipine-d5 participates in various chemical reactions typical for dihydropyridine derivatives:

  1. Binding to Calcium Channels: The primary mechanism involves the binding to L-type calcium channels in vascular smooth muscle cells, inhibiting calcium entry and promoting vasodilation.
  2. Metabolic Pathways: Barnidipine undergoes metabolic transformations that may involve oxidation and conjugation, affecting its pharmacokinetics and pharmacodynamics .
Mechanism of Action

Process and Data

Barnidipine acts primarily as a calcium channel blocker, specifically targeting L-type calcium channels located in vascular smooth muscle cells. By inhibiting these channels, barnidipine reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This action results in decreased peripheral vascular resistance, effectively lowering blood pressure in hypertensive patients. The compound's selectivity for vascular channels over cardiac channels minimizes potential side effects associated with other calcium antagonists .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid form
  • Solubility: Soluble in dimethyl sulfoxide and methanol
  • Storage Conditions: Recommended storage at -20°C, away from moisture .
  • Hazard Classification: Classified as dangerous with specific handling precautions due to potential health risks associated with exposure .
Applications

Scientific Uses

Barnidipine-d5 serves multiple roles in scientific research:

  • Internal Standardization: Used extensively in analytical chemistry for quantifying barnidipine levels in biological samples through mass spectrometry techniques.
  • Pharmacokinetic Studies: Facilitates the understanding of barnidipine's absorption, distribution, metabolism, and excretion profiles.
  • Clinical Research: Assists in evaluating the efficacy of barnidipine formulations in treating hypertension .
Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Techniques for Dihydropyridine Analogs

Position-Specific Deuterium Labeling of the Benzylpyrrolidine Moiety

Deuterium (²H) incorporation into Barnidipine targets the benzylpyrrolidine moiety to maintain pharmacological equivalence while enabling precise analytical tracking. The benzylic position (C₁ of the phenylmethyl group) is the primary site for deuterium labeling due to its metabolic susceptibility and synthetic accessibility. Two principal strategies are employed:

  • Catalytic Deuteronation: Using palladium-on-carbon (Pd/C) in deuterated protic solvents (e.g., D₂O or CH₃OD), hydrogenation of the precursor (S)-1-(3-bromobenzyl)pyrrolidin-3-ol introduces deuterium at the benzylic carbon. This reaction occurs under mild hydrogen pressure (15–30 psi) at 25–40°C, achieving >98% isotopic incorporation [1] [3].
  • Reductive Deuteration: Lithium aluminum deuteride (LiAlD₄) reduces deuterated intermediates like (S)-1-benzyl-3-aminopyrrolidine in anhydrous tetrahydrofuran, replacing halogens or hydroxyl groups with deuterium atoms. This method yields a deuterium enrichment of 99.5% but requires stringent moisture control to prevent proton back-exchange [3].

Critical to both approaches is the use of chiral auxiliaries such as (S)-malic acid to preserve stereochemical integrity during deuterium insertion, ensuring the final product retains the (S)-configuration essential for calcium channel binding [2].

Synthetic Routes for Chiral Preservation in Deuterated Enantiomers

Maintaining optical purity during deuterium labeling necessitates asymmetric synthesis techniques:

  • Chiral Resolution: Non-deuterated Barnidipine free base undergoes resolution using cinchonine or cinchonidine as resolving agents in methanol/water mixtures. This yields enantiomerically pure (>99.2% ee) (S)-barnidipine, which is then deuterated via esterification with deuterated methanol (CD₃OD) under Mitsunobu conditions. This stepwise approach minimizes racemization during deuterium incorporation [2] [3].
  • Enantioselective Deuteration: Direct deuterium labeling of the dihydropyridine core employs chiral catalysts. For example, (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is condensed with deuterated (S)-1-benzylpyrrolidin-3-ol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at −20°C. The low temperature suppresses racemization, preserving the (S,S)-configuration with 99.8% enantiomeric excess [1] [2].

Key challenges include epimerization at the pyrrolidinyl C3 position during esterification, mitigated by non-acidic catalysts and aprotic solvents [3].

Purification and Characterization of Deuterated Impurities

Deuteration introduces analogs of known Barnidipine impurities requiring stringent control:

  • Chromatographic Separation: Reverse-phase HPLC (Agilent ZORBAX Eclipse XDB-C18 column) resolves deuterated impurities using acetonitrile/D₂O gradients. Key impurities include:
  • Deuterated Dehydrogenation Product: Formed via aromatization of the dihydropyridine ring (m/z 494.1, Δm +5 vs. non-deuterated).
  • Ethyl Ester Deutero-Impurity: Generated from ethanol traces during HCl salt formation (retention time [RRT] 1.84) [2].
  • Spectroscopic Characterization:
  • ¹H-NMR: Absence of benzylic proton signals at δ 3.75–3.85 ppm confirms deuterium incorporation.
  • MS: Molecular ion clusters at m/z 505.2 (M⁺ for Barnidipine-d5) and 489.0 (M⁺ for dehydrogenated impurity) validate isotopic distribution [2].

Table 1: Analytical Signatures of Key Barnidipine-d5 Impurities

Impurity StructureOriginHPLC RRTMass (m/z)Deuteration Site
(3'S,4R)-Diastereomer-d5Chiral inversion during esterification0.92505.2Benzylpyrrolidine
Dehydrogenated Barnidipine-d5Oxidation of dihydropyridine ring1.68489.0Benzylpyrrolidine
Ethyl ester analog-d5Ethanol interchange during salt formation3.14519.2Methyl ester → Ethyl ester

These impurities are synthesized independently and characterized against crude Barnidipine-d5 to establish reference standards for quality control [2].

Stable Isotope Labeling Standards (SILS) for Calcium Channel Blockers

Optimization of Deuterium Exchange Reactions

Efficient deuterium incorporation requires balancing reaction kinetics and isotopic fidelity:

  • Solvent Systems: Aprotic solvents (acetonitrile-d₃, dimethylformamide-d₇) minimize proton exchange. For esterification steps, deuterated methanol (CD₃OD) with triethylamine as a base catalyst achieves >99% deuterium retention at the methyl ester position [1] [3].
  • Catalyst Screening: Heterogeneous catalysts (e.g., Pd/C, Rh/Al₂O₃) are compared for deuterium uptake:
  • Pd/C: Delivers 98–99% deuterium incorporation but may over-reduce nitro groups.
  • Rh/Al₂O₃: Selective for benzylic positions without nitro reduction, albeit slower (24–48 h reaction time) [3].
  • Temperature Control: Reactions conducted at 0–25°C suppress racemization. Higher temperatures (>40°C) accelerate deuterium exchange but reduce enantiomeric excess by 5–10% [1].

Table 2: Optimization Parameters for Deuterium Exchange Reactions

ParameterCondition RangeDeuteration EfficiencyOptimal Value
SolventCD₃OD, CD₃COCD₃, DMF-d₇75–99%CD₃OD
CatalystPd/C, Rh/Al₂O₃, PtO₂85–99%Pd/C (5% w/w)
Temperature0°C, 25°C, 40°C89–99%25°C
Reaction Duration6–72 h91–99%24 h

Scalability Challenges in GMP-Compliant Deuterated Compound Production

Scaling Barnidipine-d5 synthesis to Good Manufacturing Practice (GMP) standards faces hurdles:

  • Chiral Integrity at Scale: Multi-step reactions exacerbate racemization risks. Solutions include:
  • Continuous flow reactors for precise temperature control (±2°C) during deuterium insertion.
  • In-line chiral HPLC monitoring to detect epimerization early [3].
  • Purification Constraints: Deuterated impurities co-elute with non-deuterated analogs in silica gel chromatography. Mitigation involves:
  • Size-Exclusion Chromatography: Separates deuterated species based on molecular volume differences.
  • Crystallization Optimization: Barnidipine-d5 hydrochloride crystallizes in ethanol-d₆/D₂O mixtures, yielding 98.5% isotopic purity after three recrystallizations [2] [3].
  • Regulatory Validation: ICH Q6A guidelines require documenting deuterium distribution patterns. Process validation includes:
  • Isotopic mass spectrometry to confirm deuterium content (≥99.0 atom%).
  • Forced degradation studies (heat, light) to ensure SILS stability under storage conditions [2].

Economic factors also arise: Deuterated solvents (e.g., CD₃OD) cost 200–500× more than protonated analogs, necessitating closed-loop recovery systems to enable kilogram-scale production [1] [3].

Properties

Product Name

Barnidipine-d5 (hydrochloride)

IUPAC Name

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C27H30ClN3O6

Molecular Weight

533.0 g/mol

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i4D,5D,6D,8D,9D;

InChI Key

XEMPUKIZUCIZEY-MWQBNHTBSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.